molecular formula C15H19NO3S B12542736 1-[3-(4-Methylbenzene-1-sulfonyl)-3-azabicyclo[3.1.0]hexan-1-yl]propan-2-one CAS No. 144365-79-7

1-[3-(4-Methylbenzene-1-sulfonyl)-3-azabicyclo[3.1.0]hexan-1-yl]propan-2-one

Cat. No.: B12542736
CAS No.: 144365-79-7
M. Wt: 293.4 g/mol
InChI Key: UPCSKHBOFXLDDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(4-Methylbenzene-1-sulfonyl)-3-azabicyclo[3.1.0]hexan-1-yl]propan-2-one is a complex organic compound with a unique bicyclic structure. This compound is characterized by the presence of a sulfonyl group attached to a methylbenzene ring, which is further connected to an azabicyclohexane moiety. The compound’s intricate structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(4-Methylbenzene-1-sulfonyl)-3-azabicyclo[3.1.0]hexan-1-yl]propan-2-one typically involves multiple steps, starting with the preparation of the azabicyclohexane core. This can be achieved through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts. The sulfonyl group is then introduced via sulfonation reactions, using reagents such as sulfonyl chlorides in the presence of a base like pyridine. The final step involves the attachment of the propan-2-one moiety, which can be accomplished through alkylation reactions using appropriate alkyl halides under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems for reagent addition and temperature control can further optimize the synthesis process, making it more efficient and scalable.

Chemical Reactions Analysis

Types of Reactions

1-[3-(4-Methylbenzene-1-sulfonyl)-3-azabicyclo[3.1.0]hexan-1-yl]propan-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles like amines, thiols, solvents such as dichloromethane or ethanol.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Secondary amines, alcohols.

    Substitution: Amines, thiols derivatives.

Scientific Research Applications

1-[3-(4-Methylbenzene-1-sulfonyl)-3-azabicyclo[3.1.0]hexan-1-yl]propan-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential as a biochemical probe to investigate enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[3-(4-Methylbenzene-1-sulfonyl)-3-azabicyclo[3.1.0]hexan-1-yl]propan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, inhibiting their activity. Additionally, the azabicyclohexane moiety can interact with protein structures, potentially altering their function. These interactions can lead to various biological effects, including inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-[3-(4-Methylbenzene-1-sulfonyl)-3-azabicyclo[3.1.0]hexan-1-yl]ethanone
  • 1-[3-(4-Methylbenzene-1-sulfonyl)-3-azabicyclo[3.1.0]hexan-1-yl]butan-2-one
  • 1-[3-(4-Methylbenzene-1-sulfonyl)-3-azabicyclo[3.1.0]hexan-1-yl]pentan-2-one

Uniqueness

1-[3-(4-Methylbenzene-1-sulfonyl)-3-azabicyclo[3.1.0]hexan-1-yl]propan-2-one stands out due to its specific combination of functional groups and its unique bicyclic structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic properties further highlight its uniqueness compared to similar compounds.

Properties

CAS No.

144365-79-7

Molecular Formula

C15H19NO3S

Molecular Weight

293.4 g/mol

IUPAC Name

1-[3-(4-methylphenyl)sulfonyl-3-azabicyclo[3.1.0]hexan-1-yl]propan-2-one

InChI

InChI=1S/C15H19NO3S/c1-11-3-5-14(6-4-11)20(18,19)16-9-13-8-15(13,10-16)7-12(2)17/h3-6,13H,7-10H2,1-2H3

InChI Key

UPCSKHBOFXLDDL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC3CC3(C2)CC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.